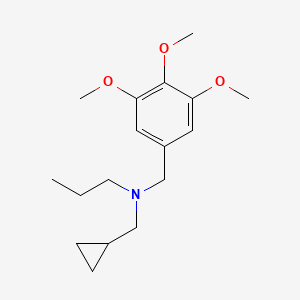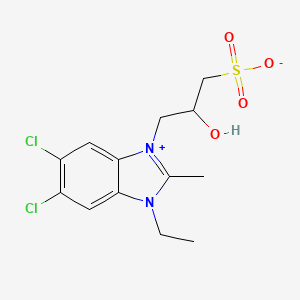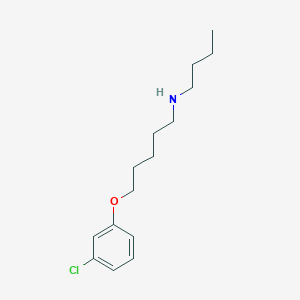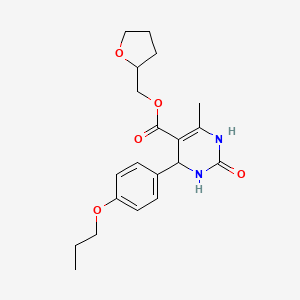
(cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine, also known as CTM, is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications. CTM is a member of the phenethylamine class of compounds and has been shown to possess potent psychoactive properties.
Mécanisme D'action
The exact mechanism of action of (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine is not fully understood, but it is believed to act on the serotonergic and dopaminergic systems in the brain. (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has been shown to increase the levels of serotonin and dopamine in the brain, which may contribute to its psychoactive effects. Additionally, (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has been shown to have an affinity for the 5-HT2A receptor, which is a target for several other psychoactive substances.
Biochemical and Physiological Effects:
(cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has several biochemical and physiological effects that contribute to its psychoactive properties. (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has been shown to increase the levels of several neurotransmitters in the brain, including serotonin, dopamine, and norepinephrine. Additionally, (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is a protein that plays a key role in the growth and survival of neurons.
Avantages Et Limitations Des Expériences En Laboratoire
(cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has several advantages and limitations for lab experiments. One advantage of (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine is its potent psychoactive properties, which make it a useful tool for studying the serotonergic and dopaminergic systems in the brain. Additionally, (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases. However, the synthesis of (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine is a complex process that requires specialized equipment and expertise, which may limit its availability for lab experiments.
Orientations Futures
There are several future directions for the study of (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine. One potential direction is the investigation of its potential therapeutic applications for depression, anxiety disorders, and neurodegenerative diseases. Additionally, further research is needed to fully understand the mechanism of action of (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine and its effects on the serotonergic and dopaminergic systems in the brain. Finally, the development of new and improved synthesis methods for (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine may increase its availability for lab experiments and potential therapeutic applications.
Conclusion:
In conclusion, (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine is a novel psychoactive substance that has gained significant attention in the scientific community due to its potential therapeutic applications. (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has been shown to have potent antidepressant and anxiolytic effects, as well as neuroprotective properties. However, the synthesis of (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine is a complex process that requires specialized equipment and expertise, which may limit its availability for lab experiments. Further research is needed to fully understand the mechanism of action of (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine is a complex process that involves several steps. The first step involves the preparation of 3,4,5-trimethoxybenzyl chloride, which is then reacted with cyclopropylmethylamine to form the intermediate product. The intermediate product is then reacted with propyl bromide to yield the final product, (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine. The synthesis of (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine is a challenging process that requires specialized equipment and expertise.
Applications De Recherche Scientifique
(cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has been the subject of several scientific studies that have investigated its potential therapeutic applications. One study found that (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has potent antidepressant effects in animal models, suggesting that it may be a promising treatment for depression. Another study found that (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has anxiolytic effects, indicating that it may be useful in treating anxiety disorders. Additionally, (cyclopropylmethyl)propyl(3,4,5-trimethoxybenzyl)amine has been shown to have neuroprotective properties, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propriétés
IUPAC Name |
N-(cyclopropylmethyl)-N-[(3,4,5-trimethoxyphenyl)methyl]propan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO3/c1-5-8-18(11-13-6-7-13)12-14-9-15(19-2)17(21-4)16(10-14)20-3/h9-10,13H,5-8,11-12H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZNGZFTVSMWVBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CC1CC1)CC2=CC(=C(C(=C2)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![cyclopentyl 4-[2-(benzyloxy)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5228548.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-5-(3-nitrophenyl)-2-furamide](/img/structure/B5228556.png)
![3-[(ethylamino)sulfonyl]-N-phenylbenzamide](/img/structure/B5228557.png)


![1-(4-fluorophenyl)-4-[1-(2-pyridinylcarbonyl)-3-piperidinyl]piperazine](/img/structure/B5228568.png)
![ethyl 2-(1-{[2-hydroxy-2-(4-nitrophenyl)ethyl]amino}ethylidene)-4-pentenoate](/img/structure/B5228574.png)
![6-(2-fluorophenyl)-5-(4-isopropylphenyl)-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B5228580.png)

![N-[4-(acetylamino)-2,5-dimethoxyphenyl]-2,3,5-triiodobenzamide](/img/structure/B5228599.png)
![N-({[4-chloro-3-(5-chloro-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3,4-dimethylbenzamide](/img/structure/B5228622.png)
![ethyl [5-(4-tert-butylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetate](/img/structure/B5228633.png)

![3,3'-{1,3-phenylenebis[oxy(2-hydroxy-3,1-propanediyl)]}bis(5,5-dimethyl-2,4-imidazolidinedione)](/img/structure/B5228636.png)